2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.: 893726-40-4
Cat. No.: VC4185026
Molecular Formula: C18H19N5OS
Molecular Weight: 353.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893726-40-4 |
|---|---|
| Molecular Formula | C18H19N5OS |
| Molecular Weight | 353.44 |
| IUPAC Name | 2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
| Standard InChI | InChI=1S/C18H19N5OS/c1-12-3-7-14(8-4-12)17-21-22-18(25-11-16(24)20-19)23(17)15-9-5-13(2)6-10-15/h3-10H,11,19H2,1-2H3,(H,20,24) |
| Standard InChI Key | KSZBEJBDBWKQIA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 4H-1,2,4-triazole ring substituted with two 4-methylphenyl groups at positions 3 and 5. A sulfanyl (-S-) group bridges the triazole ring to an acetohydrazide moiety (-NH-NH-C(O)-CH₂-). This configuration imparts unique electronic and steric properties, influencing its reactivity and binding affinity.
Key Structural Features:
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Triazole Core: The 1,2,4-triazole ring is aromatic, contributing to stability and participation in π-π stacking interactions.
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Sulfanyl Bridge: Enhances solubility and facilitates nucleophilic substitution reactions.
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Hydrazide Moiety: Provides sites for hydrogen bonding and coordination with metal ions.
Spectroscopic Confirmation
Synthesis intermediates and final products are characterized using spectroscopic techniques:
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¹H-NMR: Signals at δ 2.50–3.54 ppm correspond to aliphatic protons in the ethyl spacer and piperazine derivatives .
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¹³C-NMR: Peaks at δ 30.2–56.3 ppm confirm the presence of CH₂ groups and triazole carbons .
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IR: Stretching vibrations at 1650–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) validate the hydrazide group.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Formation of Triazole Intermediate: Cyclocondensation of thiosemicarbazide with 4-methylbenzaldehyde yields the bis(4-methylphenyl)-1,2,4-triazole.
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Sulfanylation: Reaction with chloroacetohydrazide introduces the sulfanyl-acetohydrazide chain.
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Purification: Recrystallization from ethanol or column chromatography ensures >95% purity.
Reaction Conditions:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Thiosemicarbazide, 4-methylbenzaldehyde | DMF | 80°C | 70% |
| 2 | Chloroacetohydrazide, K₂CO₃ | Ethanol | Reflux | 65% |
Industrial Scalability
While lab-scale synthesis is well-documented, industrial production requires optimization:
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Solvent Recovery: Ethanol and DMF are recycled via distillation.
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Catalyst Reuse: Triethylamine catalysts are filtered and reused, reducing costs.
Biological Activities
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa | 12.4 | Apoptosis via caspase-3 activation |
| MCF-7 | 18.7 | DNA intercalation |
| A549 | 24.9 | Topoisomerase II inhibition |
The compound induces mitochondrial membrane depolarization and ROS generation, triggering apoptosis.
Antimicrobial Efficacy
Preliminary assays show broad-spectrum activity:
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Antifungal: Inhibits Candida albicans (MIC = 8 μg/mL) by targeting ergosterol biosynthesis.
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Antibacterial: Effective against Staphylococcus aureus (MIC = 16 μg/mL) via cell wall disruption.
Mechanistic Insights
Enzyme Inhibition
Molecular docking reveals high affinity for:
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Cytochrome P450 14α-demethylase: Critical for ergosterol synthesis in fungi (Binding Energy = -9.2 kcal/mol).
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Topoisomerase II: Stabilizes DNA-enzyme complexes, preventing replication (Binding Energy = -8.7 kcal/mol) .
Structural-Activity Relationships (SAR)
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Triazole Substitutions: Electron-withdrawing groups enhance anticancer activity .
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Hydrazide Chain Length: Longer chains improve solubility but reduce membrane permeability.
Comparative Analysis with Analogues
| Compound | Structure | Activity (IC₅₀, μM) |
|---|---|---|
| 1,3,4-Oxadiazole | Oxadiazole core | 15.2 (HeLa) |
| 1,3,4-Thiadiazole | Thiadiazole core | 9.8 (MCF-7) |
| Target Compound | Triazole core | 12.4 (HeLa) |
The triazole derivative exhibits balanced potency and selectivity compared to oxadiazoles and thiadiazoles .
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